(R)-3-Cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
®-3-Cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound that features a piperidine ring substituted with a cyclopropylamino group and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via nucleophilic substitution reactions, where a cyclopropylamine reacts with a suitable leaving group on the piperidine ring.
Esterification: The carboxylic acid group on the piperidine ring is esterified with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the tert-butyl ester
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors for improved efficiency and scalability. The use of flow microreactor systems has been shown to enhance the synthesis of tert-butyl esters by providing better control over reaction conditions and reducing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
®-3-Cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylamino group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
®-3-Cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of ®-3-Cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group may play a crucial role in binding to these targets, while the piperidine ring provides structural stability. The tert-butyl ester group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes .
Comparison with Similar Compounds
Similar Compounds
- ®-3-Cyclopropylamino-piperidine-1-carboxylic acid methyl ester
- ®-3-Cyclopropylamino-piperidine-1-carboxylic acid ethyl ester
- ®-3-Cyclopropylamino-piperidine-1-carboxylic acid isopropyl ester
Uniqueness
®-3-Cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which provides enhanced stability and lipophilicity compared to other esters. This makes it particularly useful in applications where increased membrane permeability and resistance to hydrolysis are desired .
Properties
IUPAC Name |
tert-butyl (3R)-3-(cyclopropylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-4-5-11(9-15)14-10-6-7-10/h10-11,14H,4-9H2,1-3H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKAETPZBCKKQX-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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